FMK
Overview
Description
Peptidyl mono-fluoromethyl ketones are a class of biologically active molecules that have shown potential as protease inhibitors for the treatment of various diseases and as chemical probes for studying cellular processes . These compounds are particularly valued for their ability to selectively inhibit proteases, making them useful in both therapeutic and research settings .
Mechanism of Action
Mode of Action
FMK is a highly efficient, highly specific, and irreversible inhibitor of RSK . It covalently modifies the C-terminal kinase domain of RSK .
Biochemical Pathways
The MAPK/ERK pathway is the primary biochemical pathway affected by this compound . As the first substrate of ERK, the 90 KDa Ribosomal S6 Kinase (p90rsk) is a ubiquitous multifunctional mediator in the ERK signaling pathway . It regulates protein synthesis through the phosphorylation of multiple ribosomal proteins and glycogen synthase kinase-3, and it can phosphorylate the Ras GTP/GDP exchange factor, causing feedback inhibition of the Ras-ERK pathway .
Pharmacokinetics
It is known that the compound is insoluble in water but can be dissolved in dmso and ethanol . This suggests that its bioavailability may be influenced by the choice of solvent and the route of administration.
Result of Action
This compound has been shown to effectively inhibit the IL-3 independent growth of Ba/F3 cells induced by FGFR3 TDII and TEL-FGFR3 in a dose-dependent manner . This suggests that this compound can have a significant impact on cellular proliferation and survival.
Biochemical Analysis
Biochemical Properties
1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as caspases, which are involved in the process of apoptosis. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting the apoptotic process . Additionally, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting caspases, it prevents the execution of apoptosis, leading to prolonged cell survival . This can have significant implications in both normal cellular function and disease states, where apoptosis plays a critical role.
Molecular Mechanism
At the molecular level, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of caspases, inhibiting their enzymatic activity . This inhibition prevents the cleavage of key substrates involved in the apoptotic pathway, thereby blocking the progression of apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the inhibition of apoptosis. These findings suggest that the compound could be useful in therapeutic applications where prolonged inhibition of apoptosis is desired.
Dosage Effects in Animal Models
The effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits apoptosis without causing significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate apoptosis and other cellular processes . By inhibiting caspases, it affects the metabolic flux of apoptotic pathways, leading to altered levels of metabolites involved in cell death and survival.
Transport and Distribution
Within cells and tissues, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone is transported and distributed through specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution patterns are critical for its effectiveness in inhibiting apoptosis and other cellular processes.
Subcellular Localization
The subcellular localization of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone plays a significant role in its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action.
Preparation Methods
Peptidyl mono-fluoromethyl ketones can be synthesized using both solid-phase and solution-phase methods . The solid-phase synthesis involves attaching the peptide to a solid support and then introducing the fluoromethyl ketone group through a series of chemical reactions. The solution-phase synthesis, on the other hand, involves the direct reaction of the peptide with a fluoromethyl ketone reagent in solution .
Industrial production methods for peptidyl mono-fluoromethyl ketones typically involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce large quantities of the compound by sequentially adding amino acids to a growing peptide chain and then introducing the fluoromethyl ketone group .
Chemical Reactions Analysis
Peptidyl mono-fluoromethyl ketones undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoromethyl ketone group to a hydroxymethyl group.
Substitution: The fluorine atom in the fluoromethyl ketone group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified peptides with altered functional groups .
Scientific Research Applications
Peptidyl mono-fluoromethyl ketones have a wide range of scientific research applications, including:
Comparison with Similar Compounds
Peptidyl mono-fluoromethyl ketones are often compared to peptidyl chloromethyl ketones and peptidyl tri-fluoromethyl ketones . While all three classes of compounds can inhibit proteases, peptidyl mono-fluoromethyl ketones are generally more selective and less prone to nonspecific alkylation due to the intrinsic strength of the carbon-fluorine bond . This makes them more suitable for in vivo applications compared to peptidyl chloromethyl ketones, which are highly reactive and can cause undesirable side effects .
Similar Compounds
- Peptidyl chloromethyl ketones
- Peptidyl tri-fluoromethyl ketones
Properties
IUPAC Name |
1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLGYJACVCXYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349344 | |
Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821794-92-7 | |
Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.